Ethyl 3-(2-chlorophenyl)-3-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}propanoate
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Overview
Description
Ethyl 3-(2-chlorophenyl)-3-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}propanoate is a complex organic compound that features a combination of aromatic and aliphatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-chlorophenyl)-3-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}propanoate typically involves multi-step organic reactions. The process may start with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions such as halogenation, sulfonylation, and esterification. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-chlorophenyl)-3-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-chlorophenyl)-3-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}propanoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 3-(2-chlorophenyl)-3-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}propanoate include other sulfonyl-containing esters and aromatic compounds. Examples include:
- Ethyl 3-(2-bromophenyl)-3-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}propanoate
- Ethyl 3-(2-chlorophenyl)-3-{[(5-fluoro-2-hydroxyphenyl)sulfonyl]amino}propanoate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H19ClFNO5S |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
ethyl 3-(2-chlorophenyl)-3-[(5-fluoro-2-methoxyphenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C18H19ClFNO5S/c1-3-26-18(22)11-15(13-6-4-5-7-14(13)19)21-27(23,24)17-10-12(20)8-9-16(17)25-2/h4-10,15,21H,3,11H2,1-2H3 |
InChI Key |
YQDINXNBUIKJBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1Cl)NS(=O)(=O)C2=C(C=CC(=C2)F)OC |
Origin of Product |
United States |
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